molecular formula C10H10ClNO B1314208 5-Chlorotryptophol CAS No. 61220-51-7

5-Chlorotryptophol

Cat. No. B1314208
CAS RN: 61220-51-7
M. Wt: 195.64 g/mol
InChI Key: IEYZBUJHHBTQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorotryptophol is a chemical compound with the molecular formula C10H10ClNO . It is a solid substance and its CAS number is 61220-51-7 .


Molecular Structure Analysis

The molecular structure of 5-Chlorotryptophol consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The molecular weight of 5-Chlorotryptophol is 195.65 .


Physical And Chemical Properties Analysis

5-Chlorotryptophol is a solid substance . It has a molecular weight of 195.65 . The boiling point of 5-Chlorotryptophol is 390.7°C at 760 mmHg .

Scientific Research Applications

  • Antifungal Activity

    • Field : Biochemistry and Agriculture
    • Application : 5-Chlorotryptophol is used in the synthesis of novel pyridazine derivatives that have shown good antifungal activities against G. zeae, F. oxysporum and C. mandshurica .
    • Method : The pyridazine derivatives were prepared from mucochloric acid and benzene under mild conditions .
    • Results : The synthesized compounds displayed good antifungal activities in preliminary tests .
  • Chemical Synthesis

    • Field : Chemistry
    • Application : 5-Chlorotryptophol is used in the chemical industry for the synthesis of various compounds .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of these syntheses are not specified in the source .
  • Antiproliferative Activity

    • Field : Biochemistry and Medicine
    • Application : 5-Chlorotryptophol is used in the development of a novel series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-ones derivatives as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of these developments are not specified in the source .
  • Natural Product Synthesis

    • Field : Organic Chemistry
    • Application : 5-Chlorotryptophol is used in the synthesis of bioactive compounds .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of these syntheses are not specified in the source .
  • Molecular Visualization

    • Field : Computational Chemistry
    • Application : 5-Chlorotryptophol is used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for molecular visualization .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of these visualizations are not specified in the source .
  • Pharmacological Research

    • Field : Pharmacology
    • Application : 5-Chlorotryptophol is used in the synthesis of various naturally occurring tryptophol derivatives known for their enhanced pharmacological profile .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of these syntheses are not specified in the source .
  • Molecular Simulation

    • Field : Computational Chemistry
    • Application : 5-Chlorotryptophol is used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for molecular simulations .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of these simulations are not specified in the source .

Safety And Hazards

The safety data sheet for 5-Chlorotryptophol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust or fumes, wash thoroughly after handling, and wear protective gloves or eye protection .

properties

IUPAC Name

2-(5-chloro-1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYZBUJHHBTQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60520996
Record name 2-(5-Chloro-1H-indol-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60520996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorotryptophol

CAS RN

61220-51-7
Record name 2-(5-Chloro-1H-indol-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60520996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chlorotryptophol
Reactant of Route 2
5-Chlorotryptophol
Reactant of Route 3
Reactant of Route 3
5-Chlorotryptophol
Reactant of Route 4
Reactant of Route 4
5-Chlorotryptophol
Reactant of Route 5
5-Chlorotryptophol
Reactant of Route 6
Reactant of Route 6
5-Chlorotryptophol

Citations

For This Compound
5
Citations
V Docekal, A Vopalenska, P Merka… - The Journal of …, 2021 - ACS Publications
… The title compound was synthesized according to general procedure GP2 using 5-chlorotryptophol (500 mg, 2.6 mmol) as a starting material and benzyl bromide as an alkylating agent. …
Number of citations: 15 pubs.acs.org
N MeO - Indole Ring Synthesis: From Natural Products to Drug …, 2016 - books.google.com
A relatively new example of a reductive cyclization indole synthesis is that of Rawal, who developed it for the pursuit and successful syntheses of Aspidosperma alkaloids [1–3]. Taking …
Number of citations: 0 books.google.com
TV RajanBabu, BL Chenard… - The Journal of Organic …, 1986 - ACS Publications
Silyl enol ethers and ketone silyl acetals add toaromatic nitro compounds in the presence of fluoride ion sources to give dihydroaromatic nitronates which are readily oxidizedto-nitroaryl …
Number of citations: 110 pubs.acs.org
EJ Gilbert - 1999 - search.proquest.com
computer printer. Page 1 GGGGGLGGGGGGGG GGG aaLLL This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 1 search.proquest.com
PD Schickedantz - 1959 - search.proquest.com
the Department of Chemis try of The 0hio State University for financial assis tance and for the provision of supplies and equipment without which this research would have been …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.